1-{(R)-3-[Cyclopropyl-(2-hydroxy-ethyl)-amino]-piperidin-1-yl}-ethanone 1-{(R)-3-[Cyclopropyl-(2-hydroxy-ethyl)-amino]-piperidin-1-yl}-ethanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC13527428
InChI: InChI=1S/C12H22N2O2/c1-10(16)13-6-2-3-12(9-13)14(7-8-15)11-4-5-11/h11-12,15H,2-9H2,1H3/t12-/m1/s1
SMILES: CC(=O)N1CCCC(C1)N(CCO)C2CC2
Molecular Formula: C12H22N2O2
Molecular Weight: 226.32 g/mol

1-{(R)-3-[Cyclopropyl-(2-hydroxy-ethyl)-amino]-piperidin-1-yl}-ethanone

CAS No.:

Cat. No.: VC13527428

Molecular Formula: C12H22N2O2

Molecular Weight: 226.32 g/mol

* For research use only. Not for human or veterinary use.

1-{(R)-3-[Cyclopropyl-(2-hydroxy-ethyl)-amino]-piperidin-1-yl}-ethanone -

Specification

Molecular Formula C12H22N2O2
Molecular Weight 226.32 g/mol
IUPAC Name 1-[(3R)-3-[cyclopropyl(2-hydroxyethyl)amino]piperidin-1-yl]ethanone
Standard InChI InChI=1S/C12H22N2O2/c1-10(16)13-6-2-3-12(9-13)14(7-8-15)11-4-5-11/h11-12,15H,2-9H2,1H3/t12-/m1/s1
Standard InChI Key GCWMBZJLJNZELH-GFCCVEGCSA-N
Isomeric SMILES CC(=O)N1CCC[C@H](C1)N(CCO)C2CC2
SMILES CC(=O)N1CCCC(C1)N(CCO)C2CC2
Canonical SMILES CC(=O)N1CCCC(C1)N(CCO)C2CC2

Introduction

"1-{(R)-3-[Cyclopropyl-(2-hydroxy-ethyl)-amino]-piperidin-1-yl}-ethanone" is a synthetic organic compound belonging to the class of piperidine derivatives. Its structure features a cyclopropyl group and a hydroxylated ethyl amine, which are indicative of potential pharmacological and biological activity. This compound is primarily studied in medicinal chemistry for its interactions with neurotransmitter systems, suggesting applications in drug development.

Structural Features and Classification

The compound contains:

  • A piperidine ring, which is a six-membered nitrogen-containing heterocycle.

  • A cyclopropyl group, contributing to structural rigidity.

  • A hydroxyethyl amine moiety, which enhances hydrophilicity and potential hydrogen bonding.

Classification: It is categorized under amine derivatives due to the presence of the amino group in its structure.

Synthesis

The synthesis of this compound involves multiple steps, typically starting with piperidine as the core structure. One efficient synthetic route includes:

  • Reaction of piperidine with cyclopropylamine.

  • Introduction of a hydroxyl group at the ethyl position using hydroxylating reagents.

This route ensures high yield and purity, making it suitable for pharmaceutical research.

Analytical Characterization

To confirm the structural integrity and purity of "1-{(R)-3-[Cyclopropyl-(2-hydroxy-ethyl)-amino]-piperidin-1-yl}-ethanone," the following analytical techniques are employed:

  • Nuclear Magnetic Resonance (NMR): For identifying hydrogen and carbon environments.

  • Mass Spectrometry (MS): For molecular weight confirmation.

  • Infrared Spectroscopy (IR): For detecting functional groups like hydroxyl and amine.

Mechanism of Action

The compound is hypothesized to interact with neurotransmitter receptors, particularly those associated with:

  • Dopamine pathways

  • Serotonin pathways

These interactions suggest potential applications in treating neurological disorders such as depression or Parkinson’s disease.

Biological Applications

Current research highlights its potential in:

  • Pharmacology: As a candidate for modulating neurotransmitter activity.

  • Drug Development: Its piperidine-based structure makes it a scaffold for designing therapeutic agents targeting central nervous system disorders.

Chemical Reactivity

The reactivity of this compound includes:

  • Formation of derivatives by modifying the hydroxyl or amino groups.

  • Enhanced stability through cyclopropyl substitution, which resists metabolic degradation.

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